Sulfo-Cy3 hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

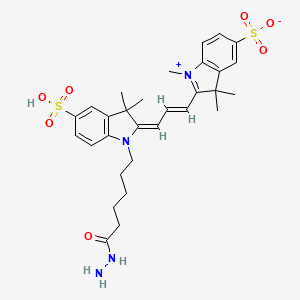

Molecular Formula |

C30H38N4O7S2 |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

2-[(E,3E)-3-[1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |

InChI Key |

KPOBKBQVYQSQSR-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Sulfo-Cy3 Hydrazide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 hydrazide is a water-soluble, bright orange fluorescent dye that is a valuable tool in biological research and drug development.[1] Its core structure consists of the well-established Cyanine3 (Cy3) fluorophore, modified with a hydrazide functional group and sulfonate groups.[2][3] The sulfonate groups impart excellent water solubility, eliminating the need for organic solvents in many biological applications.[1] The hydrazide moiety allows for the covalent labeling of biomolecules containing aldehyde or ketone groups.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Properties and Characteristics

This compound is characterized by its bright fluorescence, high water solubility, and specific reactivity towards carbonyl groups. These properties make it an ideal probe for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below. These values may vary slightly between different suppliers.

| Property | Value | Source(s) |

| Molecular Weight | 630.78 g/mol | |

| Chemical Formula | C₃₀H₃₈N₄O₇S₂ | |

| Excitation Maximum (λex) | ~548 nm | |

| Emission Maximum (λem) | ~563 nm | |

| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| Solubility | High in water, DMF, and DMSO | |

| Storage | Store at -20°C, protected from light. Can be transported at ambient temperature for up to 3 weeks. |

Reaction Mechanism

The primary utility of this compound lies in its ability to covalently bind to aldehyde and ketone groups. This reaction, known as a hydrazone formation, is a Schiff base formation that results in a stable carbon-nitrogen double bond. This specific reactivity allows for the targeted labeling of biomolecules.

Caption: Reaction of this compound with a carbonyl group.

Experimental Protocols

Labeling of Glycoproteins via Periodate Oxidation

This method is widely used for labeling cell surface glycoproteins, as the carbohydrate moieties can be selectively oxidized to generate aldehyde groups.

Materials:

-

This compound

-

Glycoprotein sample (e.g., antibody)

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M glycerol or ethylene glycol

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a fresh 20-100 mM solution of sodium periodate in the Reaction Buffer. Protect this solution from light.

-

Add the periodate solution to the glycoprotein solution to a final periodate concentration of 1-10 mM.

-

Incubate the reaction on ice or at 4°C for 15-30 minutes, protected from light.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 5-10 minutes on ice.

-

Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer.

-

-

Coupling with this compound:

-

Prepare a stock solution of this compound in anhydrous DMSO or water (e.g., 10-50 mM).

-

Add the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.

-

Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

-

-

Purification of Labeled Glycoprotein:

-

Remove unconjugated this compound by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the labeled protein. The labeled protein can be identified by its orange color and by monitoring the absorbance at 280 nm (for protein) and ~548 nm (for Sulfo-Cy3).

-

Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.

-

Caption: Workflow for labeling glycoproteins with this compound.

Labeling of Carboxyl Groups using EDAC Chemistry

This compound can also be used to label molecules containing carboxyl groups (e.g., proteins, peptides) through the use of a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC). EDAC activates the carboxyl group, allowing it to react with the primary amine of the hydrazide.

Materials:

-

This compound

-

Molecule with carboxyl groups (e.g., protein)

-

EDAC (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Desalting column

Procedure:

-

Activation of Carboxyl Groups:

-

Dissolve the carboxyl-containing molecule in Activation Buffer.

-

Add EDAC (and optionally Sulfo-NHS) to the solution. A common starting point is a final concentration of 2-10 mM EDAC and 5-10 mM Sulfo-NHS.

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

-

Coupling with this compound:

-

Immediately add the this compound to the reaction mixture. A 10- to 50-fold molar excess of the hydrazide over the carboxyl-containing molecule is recommended.

-

Adjust the pH of the reaction to 7.2-7.5 by adding Reaction Buffer if necessary.

-

Incubate for 2 hours at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Caption: EDAC-mediated labeling of carboxyl groups.

Applications in Research

A key application of this compound is in the study of cellular processes such as receptor-mediated endocytosis. By labeling cell surface glycoproteins on live cells, the internalization and trafficking of these molecules can be visualized and quantified.

Visualizing Receptor-Mediated Endocytosis

The following diagram illustrates a general workflow for studying receptor-mediated endocytosis using this compound.

Caption: Workflow for studying receptor-mediated endocytosis.

Conclusion

This compound is a versatile and highly effective fluorescent probe for the specific labeling of aldehydes and ketones in biological molecules. Its excellent water solubility and bright fluorescence make it a superior choice for a wide range of applications in cell biology, biochemistry, and drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental designs.

References

A Technical Guide to the Spectral Properties of Sulfo-Cy3 Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 hydrazide is a water-soluble, fluorescent dye that is an invaluable tool in a wide range of biomedical and biotechnological research. Its bright orange-red fluorescence, high aqueous solubility, and specific reactivity towards carbonyl groups make it an ideal candidate for the sensitive detection and visualization of biomolecules. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for their determination, and key applications in bioconjugation.

Core Spectral and Physicochemical Properties

The utility of a fluorophore is defined by its unique spectral characteristics. This compound exhibits a strong absorbance in the green region of the visible spectrum and emits bright fluorescence in the orange-red region. The key spectral and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~548 - 555 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~563 - 570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31 | |

| Molecular Weight | ~630.78 g/mol | |

| Solubility | Water, DMSO, DMF |

Chemical Reactivity and Applications

This compound's primary utility lies in its hydrazide functional group, which readily reacts with aldehydes and ketones to form stable hydrazone bonds. This specific reactivity allows for the targeted labeling of biomolecules containing or modified to contain these carbonyl groups.

A significant application is the labeling of glycoproteins. The cis-diol groups within the carbohydrate moieties of glycoproteins can be gently oxidized using sodium periodate to generate aldehyde groups. These aldehydes then serve as reactive handles for covalent attachment of this compound. This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, distal to the antigen-binding site, thus minimizing interference with the antibody's function.

The reaction of this compound with an aldehyde-containing biomolecule is depicted in the following signaling pathway diagram.

Caption: Reaction of this compound with a carbonyl group.

Experimental Protocols

Accurate determination of the spectral properties of this compound is crucial for quantitative applications. The following are generalized protocols for measuring key spectral parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using a spectrophotometer and the Beer-Lambert law.

Materials:

-

This compound

-

High-purity solvent (e.g., water, DMSO)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare serial dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum.

-

Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λex) using the spectrophotometer. Use the pure solvent as a blank.

-

Plot data: Plot the absorbance values against the corresponding molar concentrations.

-

Calculate extinction coefficient: The molar extinction coefficient (ε) is the slope of the resulting linear regression, as derived from the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

A quantum yield standard with similar excitation and emission properties (e.g., Rhodamine 6G in ethanol)

-

Fluorometer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare solutions: Prepare a solution of this compound and a solution of the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

-

Measure fluorescence spectra: Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate quantum yield: The quantum yield of the sample (Φsample) can be calculated using the following formula: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol for Labeling Glycoproteins

This protocol outlines the general steps for labeling a glycoprotein, such as an antibody, with this compound.

Caption: Experimental workflow for glycoprotein labeling.

Materials:

-

Purified glycoprotein (e.g., antibody)

-

This compound

-

Sodium periodate (NaIO4)

-

Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., ethylene glycol)

-

Purification column (e.g., size-exclusion chromatography)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the reaction buffer to a final concentration of 2-10 mg/mL.

-

Prepare a fresh solution of sodium periodate in the reaction buffer.

-

Add the periodate solution to the glycoprotein solution and incubate in the dark at room temperature for 15-30 minutes.

-

Quench the reaction by adding a quenching solution.

-

Remove excess periodate and byproducts by buffer exchange into the reaction buffer.

-

-

Labeling Reaction:

-

Dissolve this compound in a small amount of DMSO or water.

-

Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the dye is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled glycoprotein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which can be identified by their color and by monitoring the absorbance at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

-

-

Storage:

-

Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

This comprehensive guide provides the foundational knowledge for the effective use of this compound in research and development. By understanding its spectral properties and the methodologies for its application, researchers can confidently employ this versatile fluorophore for sensitive and specific biomolecular detection.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 4. docs.aatbio.com [docs.aatbio.com]

Sulfo-Cy3 Hydrazide: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core photophysical properties of Sulfo-Cy3 hydrazide, a water-soluble fluorescent dye essential for biological labeling and detection. This document outlines its quantum yield and extinction coefficient, provides detailed experimental protocols for their determination, and illustrates a key application in glycoprotein labeling.

Core Photophysical Properties

This compound is a bright, orange-fluorescent dye that is well-suited for a variety of bioconjugation applications in aqueous environments.[1] Its key spectroscopic characteristics are summarized in the table below.

| Property | Value | Units |

| Quantum Yield (Φ) | 0.1 | - |

| Molar Extinction Coefficient (ε) | 162,000 | cm⁻¹M⁻¹ |

| Excitation Maximum (λex) | 548 | nm |

| Emission Maximum (λem) | 563 | nm |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following protocols provide detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

Materials:

-

This compound

-

Spectrophotometer

-

1 cm path length quartz cuvettes

-

Appropriate solvent (e.g., phosphate-buffered saline, PBS)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a stock solution of a specific concentration (e.g., 1 mM).

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

-

Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax = 548 nm) using the spectrophotometer. Use the same solvent as a blank.

-

Plot a calibration curve: Plot the absorbance values against the corresponding concentrations.

-

Calculate the extinction coefficient: The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard, is a common and reliable approach.

Materials:

-

This compound solution of known absorbance

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G)

-

Fluorometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Solvent compatible with both the sample and the standard

Procedure:

-

Prepare sample and standard solutions: Prepare a series of dilute solutions of both the this compound and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance spectra: Record the absorbance spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure fluorescence spectra: Excite the sample and standard solutions at the same wavelength and record their fluorescence emission spectra.

-

Integrate the fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate the quantum yield: The quantum yield of the this compound (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

Where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Application: Glycoprotein Labeling Workflow

This compound is widely used for the specific labeling of glycoproteins. The hydrazide functional group reacts with aldehyde groups, which can be generated by the mild oxidation of cis-diols in the sugar moieties of glycoproteins. This site-specific labeling is particularly useful for attaching fluorescent probes away from the protein's active sites.

Caption: Workflow for labeling glycoproteins with this compound.

References

Sulfo-Cy3 Hydrazide: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 hydrazide is a bright, water-soluble fluorescent dye belonging to the cyanine family. Its intrinsic fluorescence and reactive hydrazide group make it a valuable tool for the fluorescent labeling of biomolecules, particularly those containing aldehyde or ketone functionalities. The presence of sulfonate groups significantly enhances its hydrophilicity, rendering it highly soluble in aqueous solutions and ideal for bioconjugation reactions without the need for organic co-solvents.[1][2][3][4][5] This guide provides a comprehensive overview of the water solubility and stability of this compound, along with detailed experimental protocols for its use and characterization.

Core Properties of this compound

A summary of the key physical and spectral properties of this compound is presented below. This data is essential for designing and executing labeling experiments and for the proper handling and storage of the dye.

| Property | Value | Reference(s) |

| Molecular Weight | 630.78 g/mol | |

| Excitation Maximum (λex) | ~548 - 555 nm | |

| Emission Maximum (λem) | ~563 - 572 nm | |

| Extinction Coefficient | 150,000 - 162,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | ~0.1 | |

| Recommended Storage | -20°C, protected from light, desiccated |

Water Solubility

This compound is characterized by its high water solubility, a key feature attributed to its sulfonate (SO₃⁻) groups. This property allows for its direct use in aqueous buffers common in biological research, eliminating the potential for protein denaturation or aggregation that can be caused by the introduction of organic co-solvents.

Stability Profile

The stability of this compound is a critical factor for its successful application in labeling and imaging experiments. The following sections detail its stability concerning pH, temperature, and light exposure.

pH Stability

The fluorescence of Sulfo-Cy3 is largely independent of pH within the physiological range (pH 4-10), making it a robust reporter in a variety of biological buffers and cellular environments. This stable fluorescence across a broad pH range ensures reliable signal detection in experiments where pH may fluctuate.

Thermal Stability and Storage

For long-term storage, this compound should be kept as a lyophilized powder at -20°C, protected from light and moisture. Under these conditions, the dye is stable for extended periods.

Stock solutions of the dye in anhydrous organic solvents like DMSO or DMF are generally stable for several weeks to months when stored at -20°C. However, it is crucial to minimize freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment to avoid potential degradation.

Photostability

Like most cyanine dyes, Sulfo-Cy3 is susceptible to photobleaching upon prolonged exposure to high-intensity light. However, it is generally considered to have good photostability, suitable for many fluorescence microscopy applications. The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the presence of oxygen and other reactive species in the local environment.

The photobleaching of cyanine dyes often occurs from the excited triplet state through reactions with molecular oxygen, leading to the formation of reactive oxygen species that can chemically degrade the dye molecule.

Below is a Jablonski diagram illustrating the potential pathways of photobleaching for a fluorophore like Sulfo-Cy3.

Caption: Jablonski diagram illustrating the photophysical pathways of a fluorophore.

Experimental Protocols

Protocol for Labeling Aldehyde/Ketone-Containing Proteins with this compound

This protocol describes the general steps for labeling glycoproteins or other proteins containing aldehyde or ketone groups with this compound.

1. Preparation of Protein:

-

If starting with a glycoprotein, the aldehyde groups can be generated by oxidation of cis-diols in the carbohydrate moieties using sodium periodate.

-

Dissolve the protein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 30-60 minutes in the dark.

-

Quench the reaction by adding glycerol to a final concentration of 10-20 mM.

-

Remove excess periodate and byproducts by dialysis or using a desalting column equilibrated with the labeling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

2. Preparation of this compound Stock Solution:

-

Allow the vial of lyophilized this compound to warm to room temperature.

-

Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.

3. Labeling Reaction:

-

Adjust the protein concentration to 1-10 mg/mL in the labeling buffer.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Labeled Protein:

-

Remove the unreacted dye by size exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

The reaction of the hydrazide group with an aldehyde to form a stable hydrazone bond is depicted in the following workflow.

Caption: Reaction of this compound with an aldehyde-containing protein.

Protocol for Assessing the Photostability of Sulfo-Cy3 Labeled Molecules

This protocol provides a general workflow for quantifying the photostability of Sulfo-Cy3 conjugated to a biomolecule using fluorescence microscopy.

1. Sample Preparation:

-

Prepare a slide with the Sulfo-Cy3 labeled biomolecule of interest immobilized on the surface or within a hydrogel.

-

Use an imaging buffer that mimics the experimental conditions, and consider the use of an oxygen scavenging system (e.g., glucose oxidase/catalase) to reduce photobleaching.

2. Microscope Setup:

-

Use a fluorescence microscope equipped with a suitable laser line for excitation of Sulfo-Cy3 (e.g., 532 nm or 561 nm) and appropriate emission filters.

-

Set the laser power, exposure time, and detector gain to obtain a good initial signal-to-noise ratio.

3. Time-Lapse Imaging:

-

Acquire a series of images of the same field of view at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes).

-

It is crucial to maintain constant illumination power and imaging parameters throughout the experiment.

4. Data Analysis:

-

Select regions of interest (ROIs) containing the fluorescently labeled molecules.

-

Measure the mean fluorescence intensity within the ROIs for each image in the time series.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is a measure of the photostability.

The following diagram illustrates the experimental workflow for assessing photostability.

Caption: Experimental workflow for assessing the photostability of a fluorophore.

Conclusion

This compound is a robust and versatile fluorescent probe for the labeling of biomolecules in aqueous environments. Its high water solubility and stable fluorescence across a wide pH range make it an excellent choice for a variety of applications in biological research and drug development. While highly soluble, a specific quantitative value for its solubility limit remains to be published. Proper storage and handling, particularly protection from light and minimizing freeze-thaw cycles of stock solutions, are essential to ensure its performance. By following the provided protocols, researchers can effectively utilize this compound for sensitive and reliable fluorescence-based detection and imaging.

References

The Principle of Hydrazide Reaction with Aldehydes and Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between hydrazides and aldehydes or ketones to form hydrazones. This condensation reaction is a cornerstone of synthetic chemistry, with wide-ranging applications in medicinal chemistry, bioconjugation, and materials science. This document details the underlying mechanism, kinetic considerations, experimental protocols, and the significant role of hydrazones in drug development.

Core Reaction Mechanism: Hydrazone Formation

The reaction between a hydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction that results in the formation of a hydrazone and a molecule of water.[1] The overall process can be broken down into two key steps:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazide, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step of the reaction at neutral pH.[2]

The reaction is reversible and its equilibrium can be influenced by factors such as pH and the presence of catalysts.

Kinetics and Catalysis

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is typically fastest at a slightly acidic pH (around 4-5).[3] At low pH, the hydrazide becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group.[4] At high pH, the dehydration of the tetrahedral intermediate is slow.

The reaction can be catalyzed by both acids and nucleophiles.

-

Acid Catalysis: An acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[4]

-

Nucleophilic Catalysis: Certain nucleophiles, most notably aniline and its derivatives, can significantly accelerate hydrazone formation. The aniline catalyst first reacts with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate, which then readily undergoes transimination with the hydrazide to form the final hydrazone product.

Quantitative Data on Reaction Kinetics and Yields

The following tables summarize quantitative data on the kinetics and yields of hydrazone formation under various conditions.

Table 1: Second-Order Rate Constants for Hydrazone Formation at pH 7.4

| Hydrazine | Carbonyl Compound | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenylhydrazine | 4-Nitrobenzaldehyde | None | 0.045 | |

| Phenylhydrazine | Benzaldehyde | None | 0.010 | |

| Phenylhydrazine | 4-Methoxybenzaldehyde | None | 0.002 | |

| Phenylhydrazine | 2-Acetylpyridine | None | 0.23 | |

| 2-Carboxyphenylhydrazine | Benzaldehyde | None | 0.087 | |

| NBD Hydrazine | 4-Nitrobenzaldehyde | Aniline (1 mM) | 2.3 ± 0.2 | |

| NBD Hydrazine | 4-Nitrobenzaldehyde | 5-Methoxyanthranilic acid (1 mM) | 84-fold increase over uncatalyzed |

Table 2: Yields of Hydrazone Synthesis with Isoniazid

| Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Ethanol | Acetic Acid | 2.5 - 3 | Excellent | |

| 4-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 2.5 - 3 | Excellent | |

| 4-Formylphenyl benzenesulfonates | Ethanol | Glacial Acetic Acid | Reflux | 47 - 77 | |

| 5-(4-Nitrophenyl)-2-furaldehyde | Mechanochemical (co-grinding) | None | 1.5 | >98% conversion | |

| Various aromatic aldehydes | Mechanochemical (co-grinding) | None | - | 80 - 99 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of hydrazides with aldehydes and ketones.

General Protocol for the Synthesis of Isonicotinic Hydrazones

This protocol describes the synthesis of hydrazones from isoniazid and various substituted benzaldehydes.

Materials:

-

Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Isoniazid (Isonicotinic hydrazide)

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Distilled water

Procedure:

-

Dissolve 2 mmol of the desired alkoxy benzaldehyde derivative in ethanol in a round-bottom flask.

-

Add 2 mmol of isoniazid to the solution.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it with cold distilled water.

-

Dry the purified product. For further purification, the product can be washed with a 30% ethyl acetate in hexane solution.

Protocol for the 2,4-Dinitrophenylhydrazine (DNPH) Test for Aldehydes and Ketones

This qualitative test is used to detect the presence of aldehydes and ketones. A positive test is indicated by the formation of a yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone.

Materials:

-

2,4-Dinitrophenylhydrazine (Brady's reagent)

-

Test compound (aldehyde or ketone)

-

Ethanol (95%)

-

Test tubes

Procedure:

-

Prepare the 2,4-dinitrophenylhydrazine reagent by dissolving 1 g of 2,4-dinitrophenylhydrazine in 5.0 mL of concentrated sulfuric acid, followed by the addition of 7.0 mL of water and 25 mL of 95% ethanol. Stir the solution until the solid dissolves.

-

In a test tube, dissolve a few drops of the test compound in 2 mL of 95% ethanol.

-

Add 2 mL of the prepared 2,4-dinitrophenylhydrazine reagent to the test tube.

-

Shake the mixture and observe for the formation of a precipitate. If no precipitate forms immediately, allow the mixture to stand for 15 minutes.

-

The formation of a yellow, orange, or red precipitate indicates a positive test for an aldehyde or ketone.

Applications in Drug Development and Medicinal Chemistry

The hydrazone moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities and its utility as a linker in bioconjugation.

-

Bioactive Molecules: A wide range of hydrazone derivatives have been synthesized and evaluated for their pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The presence of the azomethine group (-NH-N=CH-) is crucial for these biological activities.

-

Prodrug Design: The reversible nature of the hydrazone linkage makes it an attractive tool for the design of prodrugs. Drugs can be conjugated to carrier molecules via a hydrazone linker, which is stable at physiological pH but can be cleaved under the acidic conditions of specific cellular compartments, such as endosomes or the tumor microenvironment, to release the active drug.

-

Bioconjugation: Hydrazone ligation is a widely used bioconjugation technique for labeling proteins, antibodies, and other biomolecules. The reaction is highly specific and can be performed under mild, aqueous conditions, making it suitable for biological applications. Aniline-catalyzed hydrazone ligation has been shown to be a particularly efficient method for attaching proteins to surfaces for biosensor applications. The modular nature of this chemistry allows for the controlled assembly of multifunctional nanoparticles for applications such as cell imaging and tumor targeting.

The synthetic accessibility and the ease of modification of the hydrazone scaffold continue to make it a valuable tool for the development of new therapeutic agents and diagnostic tools.

References

- 1. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]

- 2. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

The Advantage of Sulfonated Cyanine Dyes in Biological Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and drug development. Among the vast array of fluorescent probes, cyanine dyes have emerged as a powerful tool due to their high molar extinction coefficients, excellent fluorescence quantum yields, and tunable spectral properties. A key innovation in the evolution of these dyes has been the introduction of sulfonate groups, leading to the development of sulfonated cyanine dyes. This technical guide provides an in-depth exploration of the advantages conferred by sulfonation, offering a comparative analysis with their non-sulfonated counterparts, detailed experimental protocols, and visual representations of key processes to aid in their practical application.

Core Advantages of Sulfonation

The primary distinction between sulfonated and non-sulfonated cyanine dyes lies in the presence of one or more sulfonate (SO₃⁻) groups. These negatively charged moieties impart significant advantages, primarily revolving around enhanced water solubility . This fundamental property translates into several practical benefits in a laboratory setting.

1. Superior Water Solubility: Sulfonated cyanine dyes, such as sulfo-Cy3 and sulfo-Cy5, are highly soluble in aqueous buffers.[1][2] This eliminates the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are typically required to dissolve non-sulfonated cyanine dyes.[1][2] The ability to work in entirely aqueous conditions simplifies the labeling process and is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[3]

2. Reduced Aggregation: The charged sulfonate groups contribute to electrostatic repulsion between dye molecules. This significantly reduces the tendency of the dyes to aggregate in aqueous solutions, a common issue with hydrophobic non-sulfonated cyanine dyes. Dye aggregation can lead to fluorescence quenching and inaccurate quantification, so its prevention is crucial for reliable and reproducible results.

3. Simplified Labeling Protocols: The high water solubility of sulfonated cyanine dyes streamlines the bioconjugation process. Researchers can directly dissolve the dye in the same aqueous buffer as the target biomolecule (e.g., protein, antibody, or nucleic acid), simplifying the experimental setup and reducing the number of handling steps.

4. Improved Purification of Conjugates: When purifying labeled proteins via dialysis against an aqueous buffer, the high water solubility of sulfonated dyes ensures the efficient removal of unconjugated dye molecules.

5. Consistent Spectral Properties: Importantly, the addition of sulfonate groups has a minimal impact on the spectral properties of the cyanine core. Sulfonated and non-sulfonated versions of the same cyanine dye (e.g., sulfo-Cy5 and Cy5) exhibit nearly identical excitation and emission maxima, allowing for their use with the same filter sets and instrumentation.

Quantitative Comparison of Sulfonated and Non-Sulfonated Cyanine Dyes

The following table summarizes the key quantitative parameters of commonly used sulfonated and non-sulfonated cyanine dyes. While spectral properties are similar, subtle differences in quantum yield and extinction coefficients can be observed.

| Dye | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |

| Cy3 | Non-Sulfonated | ~550 | ~570 | ~150,000 | ~0.15 | Requires organic co-solvent for dissolution. |

| Sulfo-Cy3 | Sulfonated | ~554 | ~568 | ~150,000 | ~0.10 | High water solubility, reduced aggregation. |

| Cy5 | Non-Sulfonated | ~649 | ~670 | ~250,000 | ~0.20 - 0.27 | Prone to photobleaching; requires organic co-solvent. |

| Sulfo-Cy5 | Sulfonated | ~646 | ~662 | ~250,000 - 271,000 | ~0.20 | Excellent water solubility; ideal for aqueous labeling. |

| Cy7 | Non-Sulfonated | ~750 | ~776 | ~250,000 | ~0.28 | Near-infrared dye; requires organic co-solvent. |

| Sulfo-Cy7 | Sulfonated | ~754 | ~778 | ~250,000 | ~0.12 | Water-soluble near-infrared dye for in vivo imaging. |

Experimental Protocols

Antibody Labeling with Sulfonated Cyanine NHS Ester

This protocol describes a general procedure for conjugating a sulfonated cyanine dye functionalized with an N-hydroxysuccinimide (NHS) ester to an antibody. NHS esters react with primary amines on proteins to form stable amide bonds.

Materials:

-

Antibody solution (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

-

Sulfonated Cyanine NHS ester

-

Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA or gelatin). If necessary, dialyze the antibody against PBS.

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-8.5.

-

-

Dye Preparation:

-

Immediately before use, dissolve the sulfonated cyanine NHS ester in the reaction buffer to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye solution. A dye-to-antibody molar ratio of 10:1 is a good starting point for optimization.

-

Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Equilibrate a desalting column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column.

-

Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody. The free dye will elute later.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

-

Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for indirect immunofluorescence.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS with 0.1% Triton X-100

-

Primary antibody (unlabeled)

-

Sulfonated cyanine dye-conjugated secondary antibody

-

Mounting medium with an antifade reagent

Procedure:

-

Cell Fixation:

-

Rinse cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Rinse three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Rinse three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

-

Secondary Antibody Incubation:

-

Dilute the sulfonated cyanine dye-conjugated secondary antibody in the Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip and allow the mounting medium to cure.

-

Store the slides at 4°C, protected from light, until imaging.

-

Visualizing Key Processes and Concepts

Antibody Labeling Workflow

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy3 Hydrazide Glycoprotein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of glycoproteins is a critical technique in glycobiology, diagnostics, and the development of targeted therapeutics. Sulfo-Cy3 hydrazide provides a robust method for covalently attaching a bright, water-soluble fluorescent dye to the carbohydrate moieties of glycoproteins. This method preserves the protein's structural integrity and biological function by targeting the glycan portions, which are often distal to the protein's active sites.[1][2]

The labeling process is a two-step procedure.[2] First, the cis-diol groups present in the sugar residues of the glycoprotein, particularly sialic acids, are gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups.[1][2] Subsequently, the hydrazide group of Sulfo-Cy3 reacts with these aldehydes to form a stable hydrazone bond, resulting in a fluorescently labeled glycoprotein. The sulfonate group of Sulfo-Cy3 enhances its water solubility, making it ideal for use in aqueous buffer systems.

Experimental Workflow

The overall workflow for labeling glycoproteins with this compound consists of three main stages: oxidation of the glycoprotein, coupling with the hydrazide dye, and purification of the labeled conjugate.

Caption: Workflow for this compound labeling of glycoproteins.

Quantitative Data Summary

The efficiency of glycoprotein labeling with this compound is influenced by several factors, including the concentration of sodium periodate, the molar ratio of dye to protein, and the reaction time. The following table provides representative data on how these parameters can affect the Degree of Labeling (DOL).

| Condition | NaIO₄ Concentration (mM) | [Sulfo-Cy3] : [Protein] Molar Ratio | Incubation Time (hours) | Degree of Labeling (DOL) |

| 1 | 1 | 10:1 | 2 | 1.5 - 2.5 |

| 2 | 1 | 20:1 | 2 | 2.5 - 4.0 |

| 3 | 10 | 10:1 | 2 | 3.0 - 5.0 |

| 4 | 10 | 20:1 | 2 | 4.5 - 7.0 |

| 5 | 10 | 20:1 | 4 | 5.0 - 8.0 |

Note: The optimal conditions should be determined empirically for each specific glycoprotein. The DOL can be calculated using spectrophotometric measurements of the protein at 280 nm and the Sulfo-Cy3 dye at its maximum absorbance (~548 nm).

Detailed Experimental Protocols

This protocol provides a general guideline for the labeling of glycoproteins with this compound.

Materials and Reagents

-

Purified Glycoprotein (e.g., IgG antibody)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5

-

Quenching Solution (Optional): 15% v/v Ethylene Glycol or 200 mM Sodium Sulfite

-

Desalting columns (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: Oxidation of Glycoprotein

This step generates reactive aldehyde groups on the carbohydrate chains of the glycoprotein.

-

Prepare Glycoprotein: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. This solution is light-sensitive and should be prepared in a tube protected from light.

-

Initiate Oxidation: Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM. For selective oxidation of sialic acid residues, use a lower concentration (1 mM). For broader oxidation of other sugar residues, a higher concentration (10 mM) can be used.

-

Incubate: Incubate the reaction mixture for 30 minutes at room temperature or on ice, protected from light.

-

Quench Reaction (Optional but Recommended): To stop the oxidation, the reaction can be quenched by adding a quenching solution.

-

Purify Oxidized Glycoprotein: Remove excess sodium periodate and byproducts by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.

Protocol 2: Labeling with this compound

This step covalently attaches the this compound to the oxidized glycoprotein.

-

Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-50 mM.

-

Initiate Labeling Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point. The optimal ratio may need to be determined empirically.

-

Incubate: Incubate the reaction for 2 hours to overnight at room temperature.

-

Purify Labeled Glycoprotein: Remove unreacted this compound by passing the solution through a desalting column or by dialysis against PBS, pH 7.4.

-

Storage: Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.

Characterization of Labeled Glycoprotein

The degree of labeling (DOL) can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled glycoprotein at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy3 (~548 nm, A₅₄₈).

-

Calculate the concentration of the glycoprotein, correcting for the absorbance of the dye at 280 nm.

-

Calculate the concentration of the Sulfo-Cy3 dye using its molar extinction coefficient at 548 nm (162,000 M⁻¹cm⁻¹).

-

The DOL is the molar ratio of the dye to the protein.

Further characterization can be performed using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm the integrity and biological activity of the labeled glycoprotein.

References

Application Notes and Protocols: Step-by-Step Antibody Labeling with Sulfo-Cy3 Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy3 hydrazide. This method targets the carbohydrate moieties within the Fc region of the antibody, ensuring that the antigen-binding sites remain unobstructed and preserving the antibody's functionality. The procedure involves a two-step process: the oxidation of the antibody's glycan chains to create aldehyde groups, followed by the conjugation of these aldehydes with the hydrazide group of the Sulfo-Cy3 dye to form a stable hydrazone bond.[1][2][3][4] The use of Sulfo-Cy3, a water-soluble and bright fluorescent dye, allows for sensitive detection in various immunoassays.[5]

Principle of the Reaction

The labeling strategy relies on the selective oxidation of cis-diol groups present in the sugar residues of the antibody's glycosylation sites. Sodium meta-periodate is used as a mild oxidizing agent to convert these diols into reactive aldehyde groups. Subsequently, the hydrazide moiety of Sulfo-Cy3 reacts with the newly formed aldehydes under slightly acidic conditions to form a stable hydrazone linkage. This site-specific labeling approach is advantageous as it typically does not interfere with the antigen-binding Fab region of the antibody.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Specifications | Supplier Example |

| Antibody (IgG) | Purified, carrier-free (e.g., no BSA or gelatin), in a non-amine-containing buffer (e.g., PBS) | Varies by user |

| This compound | Molecular Weight: ~700-800 g/mol | Lumiprobe, MedchemExpress |

| Sodium meta-periodate (NaIO₄) | Reagent grade | Sigma-Aldrich |

| Aniline | Reagent grade (optional catalyst) | Sigma-Aldrich |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | User-prepared |

| Quenching Solution | Ethylene Glycol or Glycerol | Sigma-Aldrich |

| Purification Resin | Sephadex G-25 or equivalent size-exclusion chromatography media | Cytiva, Bio-Rad |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |

| Spectrophotometer | Capable of UV-Vis measurements | Varies by user |

| Centrifuge | Microcentrifuge and clinical centrifuge | Varies by user |

| Spin Columns/Desalting Columns | For purification | Thermo Fisher Scientific |

Experimental Protocols

Part 1: Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a compatible buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis or by using a desalting column.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency. Concentrations below 2 mg/mL can significantly reduce conjugation efficiency.

-

Final Buffer Exchange: Prior to oxidation, exchange the antibody buffer to 0.1 M Sodium Acetate, pH 5.5.

Part 2: Oxidation of Antibody Glycans

-

Prepare Periodate Solution: Freshly prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate buffer, pH 5.5.

-

Oxidation Reaction: Add the periodate solution to the antibody solution at a final periodate concentration of 1-10 mM. Incubate the reaction for 30 minutes at room temperature in the dark.

-

Quench the Reaction: Stop the oxidation by adding a quenching solution like ethylene glycol or glycerol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.

-

Remove Excess Periodate: Immediately purify the oxidized antibody from the excess periodate and quenching reagent using a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.

Part 3: Conjugation with this compound

-

Prepare Dye Solution: Dissolve this compound in DMSO to a concentration of 10-50 mM.

-

Conjugation Reaction: Add the this compound solution to the purified, oxidized antibody. A typical starting point is a 50-fold molar excess of dye to antibody.

-

Catalyst Addition (Optional): For improved efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

Part 4: Purification of the Labeled Antibody

-

Size-Exclusion Chromatography: Purify the Sulfo-Cy3 labeled antibody from unconjugated dye using a desalting column (e.g., Sephadex G-25).

-

Column Equilibration: Equilibrate the column with PBS, pH 7.2-7.4.

-

Sample Loading and Elution: Load the conjugation reaction mixture onto the column and collect the fractions. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.

-

Pooling Fractions: Identify and pool the fractions containing the labeled antibody, which are typically colored and can be monitored by absorbance at 550 nm.

Characterization of the Conjugate

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility.

-

Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 550 nm (A₅₅₀, the absorbance maximum for Cy3).

-

Calculate Concentrations:

-

Protein Concentration: The absorbance at 280 nm is contributed by both the protein and the dye. A correction factor (CF) is needed. The CF for Cy3 at 280 nm is approximately 0.08.

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ x 0.08)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)

-

-

Dye Concentration:

-

Dye Concentration (M) = A₅₅₀ / ε_dye (where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹)

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL for most antibodies is typically between 2 and 10.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Lower concentrations decrease efficiency. |

| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Slightly acidic pH is optimal for the subsequent hydrazone formation. |

| Sodium meta-periodate | 1-10 mM (final concentration) | Higher concentrations or longer incubation may damage the antibody. |

| Oxidation Time | 30 minutes at room temperature | Protect from light. |

| Molar Excess of Dye | 20-100 fold | This should be optimized for the specific antibody and desired DOL. |

| Conjugation Time | 2-4 hours at room temperature | Can be extended overnight at 4°C. |

| Optimal DOL | 2-10 | High DOL (>10) can lead to fluorescence quenching and antibody precipitation. |

Visual Representations

References

Application Notes and Protocols for Oligosaccharide Analysis using Sulfo-Cy3 Hydrazide and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, function, and immunogenicity. Consequently, the detailed analysis of oligosaccharides (glycans) is paramount in various fields, including biomarker discovery, biopharmaceutical development, and fundamental glycobiology research. Sulfo-Cy3 hydrazide is a water-soluble, fluorescent dye that reacts specifically with the reducing end of oligosaccharides, enabling sensitive detection and quantification by liquid chromatography (LC) and mass spectrometry (MS). This document provides detailed application notes and protocols for the analysis of oligosaccharides using this compound in conjunction with mass spectrometry.

Principle of the Method

The workflow for oligosaccharide analysis using this compound involves several key steps:

-

Glycan Release: N-glycans are enzymatically released from the glycoprotein of interest, typically using Peptide-N-Glycosidase F (PNGase F).

-

Fluorescent Labeling: The released glycans, which possess a free reducing-end aldehyde or ketone group in their open-ring form, are covalently labeled with this compound through a hydrazone formation reaction.

-

Purification: Excess, unreacted fluorescent dye is removed from the labeled glycan sample to prevent interference in downstream analysis.

-

LC-MS/MS Analysis: The labeled oligosaccharides are separated by liquid chromatography, often using Hydrophilic Interaction Liquid Chromatography (HILIC), and subsequently analyzed by mass spectrometry for identification and quantification. The fluorescent tag enhances ionization efficiency and allows for sensitive detection.

Data Presentation

Table 1: Quantitative Comparison of Common Fluorescent Labels for Glycan Analysis

| Label | Typical Limit of Detection (LOD) | Relative Fluorescence Intensity | Relative MS Signal Intensity (Positive Ion Mode) | Key Advantages |

| This compound | ~200 amol (MALDI-MS)[1] | High | Good | Water-soluble, high fluorescence quantum yield. |

| 2-Aminobenzamide (2-AB) | Low pmol | Moderate | Low | Well-established, extensive databases available. |

| Procainamide | Low pmol | High | High | Excellent ionization efficiency in positive mode MS. |

| RapiFluor-MS | High fmol | High | Very High | Rapid labeling protocol, excellent MS sensitivity. |

Note: The performance of different labels can vary depending on the specific experimental conditions, instrumentation, and the nature of the oligosaccharides being analyzed.

Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins

Materials:

-

Glycoprotein sample (e.g., purified antibody, serum)

-

Denaturing Buffer (e.g., 5% SDS, 1 M DTT)

-

NP-40 Solution (10%)

-

PNGase F (Peptide-N-Glycosidase F)

-

Incubation buffer for PNGase F (e.g., sodium phosphate buffer, pH 7.5)

-

Microcentrifuge tubes

-

Heat block

Procedure:

-

To a microcentrifuge tube, add up to 100 µg of the glycoprotein sample.

-

Add Denaturing Buffer to a final concentration of 0.5% SDS and 100 mM DTT. Adjust the total volume with ultrapure water.

-

Incubate the sample at 95°C for 5 minutes to denature the protein.

-

Allow the sample to cool to room temperature.

-

Add NP-40 Solution to a final concentration of 1% to sequester the SDS.

-

Add PNGase F incubation buffer and PNGase F enzyme (follow manufacturer's recommendations for the amount).

-

Incubate the reaction mixture at 37°C for 2-4 hours (or overnight for complete deglycosylation).

-

The released N-glycans are now ready for labeling.

Protocol 2: Fluorescent Labeling with this compound

Materials:

-

Released glycan sample from Protocol 1

-

This compound solution (e.g., 10 mg/mL in DMSO or water)

-

Labeling Buffer (e.g., 30% acetic acid in DMSO)

-

SpeedVac or vacuum concentrator

-

Heat block

Procedure:

-

Dry the released glycan sample completely using a SpeedVac or vacuum concentrator.

-

Prepare the labeling solution by mixing the this compound solution with the Labeling Buffer. A typical ratio is 1:1 (v/v).

-

Add 10-20 µL of the labeling solution to the dried glycan pellet.

-

Vortex briefly to ensure the pellet is fully dissolved.

-

Incubate the reaction mixture at 65°C for 2-3 hours in the dark.

-

After incubation, cool the sample to room temperature. The labeled glycans are now ready for purification.

Protocol 3: Purification of Labeled Glycans

Materials:

-

Labeled glycan sample from Protocol 2

-

HILIC Solid Phase Extraction (SPE) cartridges or plates

-

SPE vacuum manifold or centrifuge

-

Acetonitrile (ACN)

-

Ultrapure water

-

0.1% Trifluoroacetic acid (TFA) in water

-

95% ACN / 0.1% TFA

Procedure:

-

Condition the HILIC SPE cartridge:

-

Wash the cartridge with 1 mL of 0.1% TFA in water.

-

Equilibrate the cartridge with 1 mL of 95% ACN / 0.1% TFA.

-

-

Load the sample:

-

Add 200 µL of 95% ACN / 0.1% TFA to the labeled glycan sample.

-

Load the diluted sample onto the conditioned SPE cartridge.

-

-

Wash to remove excess dye:

-

Wash the cartridge twice with 1 mL of 95% ACN / 0.1% TFA. This step removes the majority of the unreacted this compound.

-

-

Elute the labeled glycans:

-

Elute the labeled glycans with 500 µL of 20% ACN / 0.1% TFA in water.

-

-

Dry the sample:

-

Dry the eluted sample in a SpeedVac or vacuum concentrator.

-

-

Reconstitute:

-

Reconstitute the dried, labeled glycans in a suitable volume of mobile phase (e.g., 80% ACN in water) for LC-MS analysis.

-

Protocol 4: LC-MS/MS Analysis of Sulfo-Cy3 Labeled Oligosaccharides

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

HILIC column suitable for glycan separations.

-

Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 100 mM ammonium formate, pH 4.4

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 80% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions (Example):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300°C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Scan Range (MS1): m/z 400-2000

-

Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation (MS/MS).

-

Collision Energy: Use a collision energy ramp to achieve optimal fragmentation.

Mandatory Visualizations

Caption: A streamlined workflow for the analysis of N-glycans using this compound labeling and LC-MS.

Caption: Altered N-glycosylation of integrins can disrupt cell-matrix interactions and downstream signaling pathways.

References

Optimal Sulfo-Cy3 Hydrazide Concentration for Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of Sulfo-Cy3 hydrazide in cell imaging applications. This compound is a bright, water-soluble fluorescent dye that specifically reacts with aldehyde and ketone groups, making it an excellent tool for labeling glycans on the cell surface.

Introduction

This compound is a derivative of the cyanine dye Cy3, featuring a hydrazide functional group. This group readily forms a stable covalent bond with carbonyls (aldehydes and ketones). In cell imaging, this reactivity is primarily utilized to label glycoproteins. Cell surface glycans can be mildly oxidized to generate aldehyde groups, which then serve as targets for covalent labeling with this compound. This method allows for specific visualization of the cellular glycocalyx. The additional sulfonic acid groups on the dye ensure high water solubility, making it ideal for biological applications.

Product Information

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | ~630.78 g/mol |

| Excitation Maximum (λex) | ~554 nm |

| Emission Maximum (λem) | ~568 nm |

| Solubility | High in water and aqueous buffers |

| Reactive Group | Hydrazide (-NHNH2) |

| Target | Aldehydes and Ketones |

Application: Cell Surface Glycan Labeling

The primary application of this compound in cell imaging is the visualization of cell surface glycoproteins. This is achieved through a two-step process:

-

Oxidation: Mild oxidation of cell surface glycans (specifically sialic acid residues) with sodium periodate (NaIO₄) generates reactive aldehyde groups.

-

Labeling: The hydrazide group of this compound reacts with the newly formed aldehydes, resulting in a stable hydrazone linkage and fluorescently labeled cell surface glycans.

This method is compatible with both live and fixed cells and can be used for various imaging modalities, including fluorescence microscopy and flow cytometry.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Cell Surface Glycans on Live Cells

This protocol describes the labeling of live, adherent cells. The protocol can be adapted for suspension cells by performing the incubation and washing steps in microcentrifuge tubes.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4

-

Sodium periodate (NaIO₄)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Quenching solution (e.g., 1 mM glycerol or 50 mM glycine in PBS)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency (typically 70-80%) on a glass-bottom dish or coverslip.

-

Gently wash the cells twice with ice-cold PBS, pH 6.5.

-

-

Oxidation:

-

Prepare a fresh 1-2 mM solution of sodium periodate in ice-cold PBS, pH 6.5.

-

Add the sodium periodate solution to the cells and incubate for 15-20 minutes on ice in the dark.

-

Note: The optimal concentration of sodium periodate may vary depending on the cell type and should be determined empirically.

-

-

Quenching and Washing:

-

Remove the sodium periodate solution.

-

Wash the cells once with quenching solution and incubate for 5 minutes on ice to quench any unreacted periodate.

-

Wash the cells three times with ice-cold PBS, pH 7.4.

-

-

Labeling with this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the this compound stock solution in PBS, pH 7.4 to the desired final concentration. A starting concentration of 1-10 µM is recommended.[1] For protocols that include washing steps, a concentration of 10 µM can be used, while for no-wash protocols, a lower concentration of 1 µM is advisable.[1]

-

Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the this compound solution.

-

Wash the cells three to five times with PBS, pH 7.4 to remove unbound dye.

-

-

Imaging:

-

Replace the wash buffer with fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

-

Protocol 2: Fluorescent Labeling of Cell Surface Glycans on Fixed Cells

This protocol is for labeling fixed cells. Fixation should be performed prior to the oxidation step.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Quenching solution for fixation (e.g., 100 mM glycine or ammonium chloride in PBS)

-

Sodium periodate (NaIO₄)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells twice with PBS, pH 7.4.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Quench the fixation by incubating with 100 mM glycine or ammonium chloride in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Oxidation:

-

Follow steps 2 and 3 from Protocol 1 (Oxidation and Quenching).

-

-

Labeling with this compound:

-

Follow step 4 from Protocol 1 (Labeling with this compound). A concentration range of 1-10 µM is a good starting point.[1]

-

-

Washing:

-

Follow step 5 from Protocol 1 (Washing).

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with Cy3 filter sets.

-

Quantitative Data Summary

Table 2: Recommended Starting Concentrations for Cell Surface Glycan Labeling

| Parameter | Recommended Range | Notes |

| Sodium Periodate (NaIO₄) | 1-2 mM | Higher concentrations may lead to cell damage. Optimize for each cell type. |

| This compound | 1-50 µM | Start with 1-10 µM and optimize. A concentration of 50 µM has been reported for some applications. |

| Oxidation Time | 15-20 minutes | Longer times may be detrimental to live cells. |

| Labeling Time | 30-60 minutes | Longer incubation may increase signal but also background. |

Visualizations

Caption: Experimental workflow for cell surface glycan labeling.

Caption: Reaction mechanism for labeling cell surface glycans.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| High Background | - Excess dye concentration.- Inadequate washing.- Autofluorescence of cells. | - Titrate this compound concentration to find the optimal balance between signal and background.- Increase the number and duration of washing steps.- Include an unstained control to assess autofluorescence. If high, consider using a quenching agent like sodium borohydride after fixation. |

| Low or No Signal | - Inefficient oxidation.- Low concentration of this compound.- Insufficient number of target glycans. | - Ensure the sodium periodate solution is freshly prepared.- Increase the concentration of this compound or the incubation time.- Verify that the cell type expresses a sufficient amount of sialylated glycoproteins. |

| Photobleaching | - High excitation light intensity.- Long exposure times. | - Reduce the laser power or illumination intensity.- Minimize exposure time during image acquisition.- Use an anti-fade mounting medium for fixed cells. |

References

Application Notes and Protocols for Sulfo-Cy3 Hydrazide Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Sulfo-Cy3 hydrazide in labeling biomolecules, with a specific focus on the critical parameters of reaction buffer pH and composition. The protocols outlined below are designed to ensure robust and efficient conjugation of this compound to aldehydes and ketones, which are often generated on glycoproteins through mild oxidation.

Introduction to this compound